
Formamide,N-methyl-N-(3-methyl-2-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- is a chemical compound with the molecular formula C8H10N2O. It is also known by its CAS number 756534-03-9. This compound is part of a class of chemicals known as formamides, which are derivatives of formic acid. The structure of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- includes a pyridine ring substituted with a methyl group and a formamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- can be synthesized through various methods. One common synthetic route involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with methylamine in the presence of a formylating agent. The reaction typically occurs under mild conditions, with the use of solvents such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- often involves large-scale synthesis using automated reactors. The process may include steps such as purification through distillation or crystallization to ensure high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Formamide, N-methyl-N-(3-methyl-2-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyridine ring can interact with aromatic residues in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-(2-pyridyl)formamide: Similar structure but with the pyridine ring at a different position.
N-(3-Methyl-2-pyridyl)formamide: Lacks the N-methyl group.
N-(3-Dimethylaminopropyl)formamide: Contains a different substituent on the formamide group.
Uniqueness
Formamide, N-methyl-N-(3-methyl-2-pyridyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with enzymes and receptors makes it valuable in various research applications .
Propriétés
Formule moléculaire |
C8H10N2O |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
N-methyl-N-(3-methylpyridin-2-yl)formamide |
InChI |
InChI=1S/C8H10N2O/c1-7-4-3-5-9-8(7)10(2)6-11/h3-6H,1-2H3 |
Clé InChI |
KVONYGCEYNZXFM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)N(C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


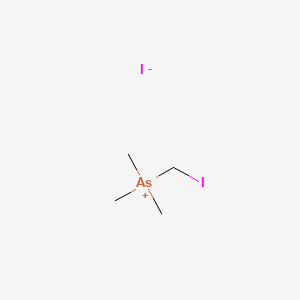
![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
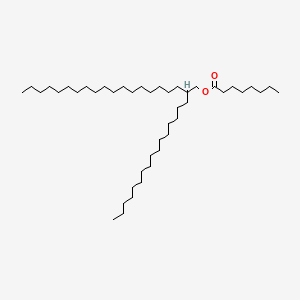
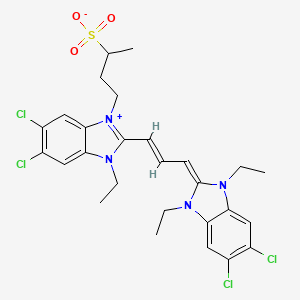
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
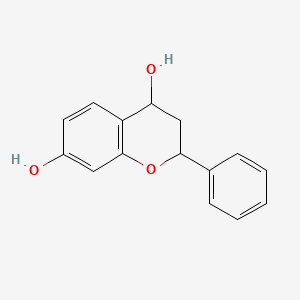


![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
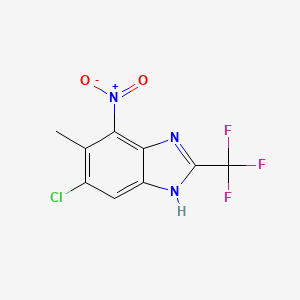

![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)
